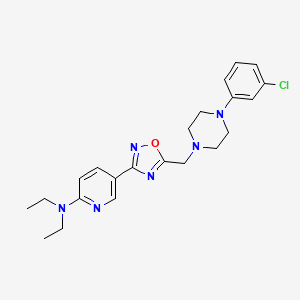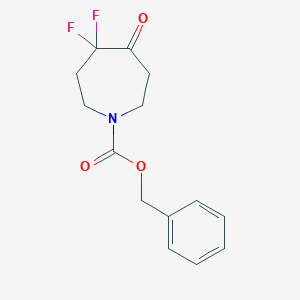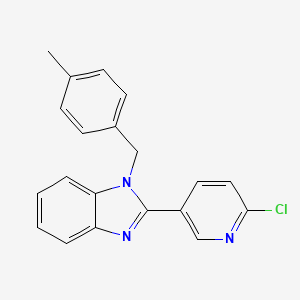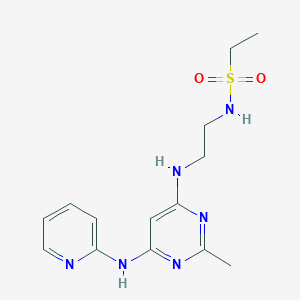
5-(5-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, an oxadiazole ring, and an amine group. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Oxadiazole rings are also found in various drugs and have been associated with a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, solubility can be determined experimentally or predicted based on the compound’s structure .Scientific Research Applications
Pharmacokinetics Modulation
Piperazine derivatives are known to positively affect the pharmacokinetic properties of drugs. This compound could be explored for its potential to enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .
Antibacterial Activity
Compounds with a piperazine moiety have been reported to exhibit antibacterial properties. This particular compound could be synthesized and tested against various bacterial strains to assess its efficacy as a novel antibacterial agent .
Antifungal and Antiparasitic Applications
The structural features of this compound suggest it might have applications in treating fungal and parasitic infections. Research could focus on synthesizing derivatives and evaluating their antifungal and antiparasitic activities .
Neurodegenerative Disease Treatment
Piperazine rings are components in treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be investigated for its potential neuroprotective effects or its ability to modulate neurotransmitter systems .
Cancer Therapeutics
The compound’s structure indicates potential antitumor properties. It could be used in the synthesis of new chemotherapeutic agents, especially those targeting resistant cancer cell lines through mechanisms like ferroptosis induction .
Antihistamine Development
Given the affinity of related compounds for histamine receptors, this compound could be studied for its potential use in allergy management, particularly for conditions like hay fever, angioedema, and urticaria .
Antiviral Research
Derivatives of piperazine have shown antiviral activities. This compound could be modified to enhance its efficacy against specific viruses, and its mechanism of action could provide insights into new antiviral drug development .
Psychoactive Substance Analysis
Piperazine derivatives are sometimes used illegally for their psychoactive effects. This compound could be studied to understand its psychoactive properties, which could inform the development of therapeutic agents or aid in forensic science .
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can bind with high affinity to multiple receptors , which could potentially explain the broad-spectrum biological activities of this compound .
Biochemical Pathways
It is known that piperazine derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that the piperazine motif can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the broad range of biological activities associated with piperazine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
5-[5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-9-8-17(15-24-20)22-25-21(30-26-22)16-27-10-12-29(13-11-27)19-7-5-6-18(23)14-19/h5-9,14-15H,3-4,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVNNXSCVBQGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2945350.png)

![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2945352.png)


![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2945357.png)
![1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2945358.png)

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2945360.png)

![N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2945363.png)

